(2E)-3-(2-Methoxyphenyl)-N-({N'-[(3E)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide
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Overview
Description
(2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, an indole moiety, and a hydrazinecarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide typically involves multiple stepsThe final step involves the coupling of the methoxyphenyl group with the indole derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-hydroxy-N-phenylbenzamide: This compound shares structural similarities with (2E)-3-(2-Methoxyphenyl)-N-({N’-[(3E)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide, particularly in the benzamide moiety.
Isomeric Compounds with Formula C10H12O2: These compounds have similar functional groups and can undergo similar chemical reactions.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C23H20N4O4 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(E)-N-[2-[(2-hydroxy-1-prop-2-ynylindol-3-yl)diazenyl]-2-oxoethyl]-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H20N4O4/c1-3-14-27-18-10-6-5-9-17(18)22(23(27)30)26-25-21(29)15-24-20(28)13-12-16-8-4-7-11-19(16)31-2/h1,4-13,30H,14-15H2,2H3,(H,24,28)/b13-12+,26-25? |
InChI Key |
OKOCTIOLFYCLCC-ZEADIXPESA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC#C)O |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC#C)O |
Origin of Product |
United States |
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